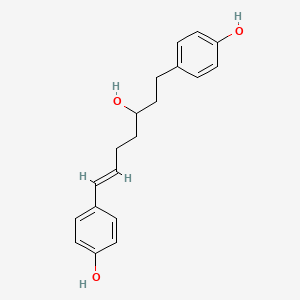

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWUXTFOZZSNLD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670109 | |

| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083195-05-4 | |

| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Guide to Its Natural Sources and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of plant secondary metabolites characterized by a seven-carbon chain linking two phenyl groups. This particular compound has been identified as a natural product within the plant kingdom, specifically in species renowned for their traditional medicinal uses. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and insights into its potential biological activities, with a focus on the underlying signaling pathways as inferred from structurally related compounds.

Natural Sources

This compound has been isolated from plant species belonging to the Zingiberaceae family, which is rich in bioactive diarylheptanoids. The primary documented sources are:

-

Alpinia galanga : A plant commonly known as galangal, widely used in traditional medicine and culinary applications.[1][2][3]

-

Curcuma longa : Familiarly known as turmeric, this plant is a well-known source of various curcuminoids and other diarylheptanoids.[4]

Quantitative Data on Bioactive Compounds from Source Plants

Table 1: Quantitative Data for Bioactive Compounds in Alpinia galanga

| Compound/Compound Class | Plant Part | Extraction Method | Yield/Concentration | Reference |

| Total Flavonoids | Rhizome | 40% Ethanol Extraction | 1.40% (14 mg/g) | [5] |

| Crude Methanol Extract | Rhizome | Methanol Extraction | 9.08% | [6] |

Table 2: Quantitative Data for Bioactive Compounds in Curcuma longa

| Compound/Compound Class | Plant Part | Extraction Method | Yield/Concentration | Reference |

| Curcumin | Rhizome | Ethanol Extraction | 4.49% - 12.89% | [7] |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not extensively documented. However, a general methodology for the extraction and isolation of diarylheptanoids from Alpinia and Curcuma species can be outlined based on established practices for similar compounds.

General Protocol for the Isolation of Diarylheptanoids

-

Extraction:

-

The dried and powdered rhizomes of the source plant (Alpinia galanga or Curcuma longa) are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diarylheptanoids are often enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC), often on a C18 column with a methanol-water or acetonitrile-water mobile phase.

-

High-speed counter-current chromatography (HSCCC) has also been effectively used for the separation of diarylheptanoids from Alpinia species.

-

-

Structure Elucidation:

-

The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [cnreagent.com]

An In-depth Guide to the Biosynthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants of the Zingiberaceae family, notably in Curcuma longa (turmeric) and Curcuma kwangsiensis. Diarylheptanoids, a class of plant secondary metabolites, are characterized by two aromatic rings linked by a seven-carbon chain. These compounds, including the well-known curcuminoids, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, and anti-tumor properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final tailored structure. While the complete pathway for this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on diarylheptanoid biosynthesis to present a putative and chemically plausible route.

Core Biosynthetic Pathway: From Phenylalanine to the Diarylheptanoid Scaffold

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in the production of a wide array of plant natural products. The initial steps involve the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key building block for diarylheptanoids.

1. Phenylpropanoid Pathway:

The initial phase of the pathway establishes the C6-C3 phenylpropanoid unit.

-

Step 1: Deamination of L-Phenylalanine. The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to yield cinnamic acid.

-

Step 2: Hydroxylation. Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

-

Step 3: Coenzyme A Ligation. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

2. Assembly of the Diarylheptanoid Backbone:

The C19 diarylheptanoid skeleton is assembled by a type III polyketide synthase (PKS) enzyme system, which catalyzes the condensation of two p-coumaroyl-CoA molecules with one molecule of malonyl-CoA. In Curcuma species, this is believed to be a two-step process involving two distinct PKS enzymes:

-

Step 4: Diketide Formation. Diketide-CoA Synthase (DCS) initiates the process by catalyzing the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyl-diketide-CoA.

-

Step 5: Heptanoid Chain Extension. Subsequently, Curcuminoid Synthase (CURS) , or a related PKS, catalyzes the condensation of a second molecule of p-coumaroyl-CoA with p-coumaroyl-diketide-CoA, leading to the formation of the diketone diarylheptanoid, 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione (bisdemethoxycurcumin).

The following diagram illustrates the core biosynthetic pathway leading to the diarylheptanoid scaffold.

Tailoring Steps: Formation of this compound

The diarylheptanoid diketone, 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, serves as a key intermediate that undergoes a series of enzymatic modifications, known as tailoring reactions, to yield the final product. These tailoring steps are responsible for the structural diversity observed within the diarylheptanoid class. The proposed tailoring steps for the formation of this compound are as follows:

-

Step 6: Reduction of the C-5 Ketone. The first tailoring step is likely the reduction of the ketone at the C-5 position of the heptane chain. This reaction is presumably catalyzed by a NAD(P)H-dependent reductase , which converts the ketone into a hydroxyl group, forming 1,7-bis(4-hydroxyphenyl)hept-6-en-1-ene-3-one-5-ol.

-

Step 7: Dehydration and Isomerization. Following the initial reduction, a dehydration reaction may occur, leading to the formation of a double bond. The subsequent isomerization of the double bond to the C-6 position would result in the formation of 1,7-bis(4-hydroxyphenyl)hept-6-en-3-one. The enzymes catalyzing these steps are likely dehydratases and isomerases .

-

Step 8: Reduction of the C-3 Ketone. The final step in the biosynthesis is the stereospecific reduction of the ketone at the C-3 position of 1,7-bis(4-hydroxyphenyl)hept-6-en-3-one. This reaction is also likely catalyzed by a NAD(P)H-dependent reductase , yielding the final product, this compound. The stereochemistry of the resulting hydroxyl group would be determined by the specific reductase involved.

The following diagram illustrates the proposed tailoring steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound. However, studies on the related curcuminoid biosynthesis provide some insights into the general efficiency of the pathway. The table below summarizes hypothetical quantitative data based on typical values observed in plant secondary metabolite pathways.

| Parameter | Value | Units | Notes |

| PAL Specific Activity | 50 - 200 | pkat/mg protein | Varies with plant tissue and developmental stage. |

| C4H Turnover Number | 1 - 10 | s⁻¹ | Typical for P450 enzymes. |

| 4CL Kcat | 10 - 50 | s⁻¹ | Substrate-dependent. |

| DCS/CURS Product Yield | 1 - 5 | % of precursor | Highly dependent on substrate availability and enzyme expression. |

| Reductase Kcat/Km | 10³ - 10⁵ | M⁻¹s⁻¹ | Estimated for a moderately efficient enzyme. |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be essential for confirming the proposed pathway.

1. Enzyme Assays for Phenylpropanoid Pathway Enzymes (PAL, C4H, 4CL):

-

Objective: To confirm the activity of the initial pathway enzymes in Curcuma species.

-

Methodology:

-

Protein Extraction: Homogenize fresh plant tissue (e.g., rhizomes) in an appropriate extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

PAL Assay: Incubate the crude extract with L-phenylalanine. Monitor the formation of cinnamic acid over time using HPLC by measuring the increase in absorbance at 290 nm.

-

C4H Assay: Use a microsomal fraction prepared from the crude extract. Incubate with cinnamic acid and NADPH. Monitor the formation of p-coumaric acid by HPLC.

-

4CL Assay: Incubate the crude extract with p-coumaric acid, ATP, and Coenzyme A. Monitor the formation of p-coumaroyl-CoA by HPLC.

-

2. In Vitro Reconstitution of the Diarylheptanoid Scaffold:

-

Objective: To demonstrate the formation of the diarylheptanoid backbone from precursors using purified enzymes.

-

Methodology:

-

Heterologous Expression and Purification: Clone the candidate genes for DCS and CURS from a Curcuma cDNA library into an expression vector (e.g., in E. coli or yeast). Express and purify the recombinant proteins.

-

Enzyme Assay: Incubate the purified DCS and CURS enzymes with p-coumaroyl-CoA and malonyl-CoA.

-

Product Analysis: Analyze the reaction products by LC-MS to identify the formation of 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione.

-

3. Identification and Characterization of Tailoring Enzymes (Reductases):

-

Objective: To identify and characterize the enzymes responsible for the reduction of the ketone groups.

-

Methodology:

-

Candidate Gene Identification: Search for candidate reductase genes in the Curcuma transcriptome database based on homology to known keto-reductases.

-

Heterologous Expression and Purification: Express and purify the candidate reductase proteins.

-

Enzyme Assay: Incubate the purified reductases with the diketone substrate (1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione) and NAD(P)H.

-

Product Analysis: Analyze the reaction products by LC-MS and NMR to identify the formation of the hydroxylated intermediates and the final product, this compound.

-

The following workflow diagram illustrates the experimental approach for elucidating the biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway and proceeds through the formation of a diarylheptanoid diketone intermediate. A series of putative tailoring reactions, primarily reductions catalyzed by reductase enzymes, are then required to produce the final structure. While the core pathway for diarylheptanoid biosynthesis is relatively well-understood, the specific tailoring enzymes involved in the formation of this particular alcohol derivative remain to be definitively identified and characterized. The experimental approaches outlined in this guide provide a roadmap for future research aimed at fully elucidating this biosynthetic pathway, which will be crucial for the metabolic engineering and synthetic biology efforts to produce this and other valuable diarylheptanoids for pharmaceutical applications.

The Biological Activity of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants of the Zingiberaceae family, notably Curcuma longa (turmeric) and Alpinia galanga (galangal).[1][2][3][4][5] As a member of the diarylheptanoid class, a group of compounds known for their diverse pharmacological effects, this molecule is of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, supported by data from structurally similar compounds, and details relevant experimental methodologies and potential signaling pathways. While specific research on this particular compound is limited, this document consolidates the available information and provides context based on related molecules to guide future research and drug discovery efforts.

Overview of Biological Activities

While detailed studies on this compound are not abundant, preliminary research suggests it possesses anti-tumor properties.[1][6] The broader class of diarylheptanoids has been more extensively studied and is known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[6][7][8][9] It is plausible that this compound shares some of these characteristics due to its structural similarity to other well-researched diarylheptanoids.

Quantitative Data on Related Diarylheptanoids

Direct quantitative data, such as IC50 values for this compound, are not extensively documented in publicly available literature. However, data from structurally related diarylheptanoids provide valuable insights into the potential potency of this class of compounds. The following tables summarize the reported biological activities of these related molecules.

Table 1: Anticancer Activity of Structurally Similar Diarylheptanoids

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | Multiple (Breast, Lung, Colon) | Cytotoxic | Varies by cell line | [10] |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 and NCI-H292 (Lung) | Reduced cell viability | Not specified | [11] |

Table 2: Antiviral Activity of a Structurally Similar Diarylheptanoid

| Compound | Virus | Activity | EC50 Value | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | HCoV-OC43 | Antiviral | 0.16 μM | [12] |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV-2 | Antiviral | 0.17 μM | [12] |

Table 3: Antioxidant Activity of Structurally Similar Diarylheptanoids

| Compound | Assay | Activity | IC50 Value | Reference |

| Curcumin | DPPH radical scavenging | Antioxidant | 2.8 µM | [6] |

| Demethoxycurcumin | DPPH radical scavenging | Antioxidant | 39.2 µM | [6] |

| Bisdemethoxycurcumin | DPPH radical scavenging | Antioxidant | 308.7 µM | [6] |

Experimental Protocols

The following are generalized experimental protocols for assessing the key biological activities of diarylheptanoids, which can be adapted for the study of this compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally related diarylheptanoids suggest potential involvement of key cellular signaling cascades.

PI3K/Akt and ERK1/2 Signaling in Cancer

A structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[11]

References

- 1. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel drug isolated from mistletoe (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one for potential treatment of various cancers: synthesis, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 1083195-05-4 | Benchchem [benchchem.com]

- 12. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: An In-depth Technical Guide on its Putative Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants such as Curcuma longa and Alpinia galanga.[1][2][3][4][5] As a member of the diarylheptanoid class, a group of compounds known for their diverse pharmacological activities, this compound is noted for its potential anti-tumor properties.[1][6] However, it is crucial to note that detailed mechanistic studies specifically elucidating the molecular pathways through which this particular compound exerts its effects are not yet extensively available in the scientific literature.[6]

This technical guide aims to provide a comprehensive overview of the putative mechanism of action of this compound. Due to the limited specific data on this compound, this guide will draw upon the established mechanisms of structurally similar and more extensively studied diarylheptanoids to infer its potential biological activities and signaling pathway interactions. The information presented herein is intended to serve as a foundation for future research and drug development endeavors.

Putative Therapeutic Activities and Mechanisms of Action

Based on the broader family of diarylheptanoids, this compound is likely to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

A plausible mechanism for the anti-inflammatory effects of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Structurally related diarylheptanoids have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[7] This suppression is often achieved by inhibiting the activation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) like p44/42.[7]

Antioxidant Properties

The phenolic hydroxyl groups present in the structure of this compound suggest a potential for antioxidant activity.[6] Phenolic compounds are known to act as free radical scavengers, which can help to mitigate cellular damage caused by oxidative stress.[6] This antioxidant capacity may contribute to its neuroprotective effects, as observed with other diarylheptanoids that reduce reactive oxygen species (ROS) and inhibit the generation of malondialdehyde (MDA) and NO in oxidatively injured cells.[8]

Anti-Cancer and Cytotoxic Effects

The reported anti-tumor properties of this compound are likely mediated through the induction of apoptosis and the inhibition of cancer cell proliferation.[1][6] While specific studies on this compound are lacking, a structurally similar diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been demonstrated to reduce the viability of human lung cancer cells.[6][9] This effect is attributed to the induction of cell cycle arrest, promotion of ROS generation, and activation of both intrinsic and extrinsic apoptotic pathways.[9] The modulation of the PI3K/Akt and ERK1/2 signaling pathways appears to be central to these anti-cancer effects.[9]

Quantitative Data on Structurally Related Diarylheptanoids

To provide a quantitative perspective, the following table summarizes the biological activities of diarylheptanoids that are structurally related to this compound. It is important to reiterate that these values are not for the target compound itself but for its close analogs.

| Compound Name | Biological Activity | Assay System | IC50/EC50 Value | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (HCoV-OC43) | In vitro | 0.16 µM | [5][10][11][12] |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (SARS-CoV-2) | In vitro | 0.17 ± 0.07 µM | [5][10][11][12] |

Signaling Pathways Potentially Modulated by this compound

Based on the activities of related compounds, the following signaling pathways are prime candidates for modulation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway by diarylheptanoids leads to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway.

PI3K/Akt and ERK1/2 Signaling Pathways

These interconnected pathways are crucial for cell survival, proliferation, and apoptosis. The dual modulation of these pathways by related diarylheptanoids highlights a potential mechanism for their anti-cancer effects.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. scienceopen.com [scienceopen.com]

- 6. This compound | 1083195-05-4 | Benchchem [benchchem.com]

- 7. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV | 149732-52-5 | Invivochem [invivochem.com]

Literature review on 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

An in-depth analysis of the available scientific literature reveals a notable scarcity of specific research on 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol . While its existence as a natural product is documented, comprehensive studies detailing its biological activities, mechanisms of action, and quantitative data are largely absent. This technical guide, therefore, summarizes the currently available information on this compound and, where relevant, draws inferences from structurally related diarylheptanoids to provide a broader context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl groups. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂O₃ | [1][2][3] |

| Molecular Weight | 298.38 g/mol | [1][2][3] |

| CAS Number | 1083195-05-4 | [1][2][3] |

| Natural Sources | Curcuma longa L. (Turmeric)[3][4], Alpinia galanga[2][5] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][6] | |

| Stereochemistry | Contains a chiral center at the C-3 position, existing as (3R) and (3S) enantiomers.[1] |

Synthesis and Isolation

While this compound is naturally occurring, a stereoselective total synthesis of the (3R, 6E) enantiomer has been achieved.[2][6] The synthesis starts from 4-hydroxybenzaldehyde and involves key steps such as Wittig olefination, hydrolytic kinetic resolution of a racemic epoxide, and an olefin cross-metathesis reaction.[2][6]

A generalized workflow for the isolation and synthesis of such a compound is depicted below.

Biological Activity and Therapeutic Potential

Direct research into the biological effects of this compound is limited. It has been noted for its potential anti-tumor properties, though detailed mechanistic studies are not available in the reviewed literature.[1][3] To understand its potential, it is necessary to examine the activities of structurally similar diarylheptanoids.

Insights from Structurally Related Compounds

-

Antiviral Activity : A related compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has demonstrated significant antiviral activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[1][7] It acts as a potent inhibitor of the viral nucleocapsid (N) protein, which is crucial for viral replication.[1][7][8][9] This compound exhibited EC₅₀ values of 0.16 µM and 0.17 µM against HCoV-OC43 and SARS-CoV-2, respectively.[7][8][9]

-

Anti-cancer Activity : Another related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), has shown cytotoxic activity against various cancer cell lines, including human lung cancer cells (A549 and NCI-H292).[10] This compound was found to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways.[10]

-

Antioxidant and Anti-inflammatory Activity : The broader class of diarylheptanoids is known for antioxidant properties, attributed to their phenolic structures that can neutralize free radicals.[1][11] Some have also been investigated for their inhibitory effects on nitric oxide production, a key inflammatory mediator.[1]

Potential Signaling Pathways

No signaling pathways have been elucidated for this compound. However, based on the mechanisms of related compounds, we can hypothesize potential pathways that could be investigated. For instance, the anti-cancer effects of EB30 are mediated through the suppression of the PI3K/Akt pathway and activation of the ERK1/2 pathway.[10]

Below is a hypothetical signaling pathway diagram illustrating how a diarylheptanoid might induce apoptosis in cancer cells, based on the action of related compounds.

Experimental Protocols: A General Approach

Detailed experimental protocols for this compound are not published. Below is a generalized workflow for evaluating the anti-cancer and antiviral potential of a novel diarylheptanoid.

In Vitro Anti-Cancer Assay Workflow

-

Cell Culture : Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.

-

Cytotoxicity Assay (MTT/XTT) : Treat cells with varying concentrations of the compound for 24-72 hours to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Apoptosis Assay (Annexin V/PI Staining) : Use flow cytometry to quantify apoptotic and necrotic cells after treatment with the compound at its IC₅₀ concentration.

-

Western Blot Analysis : Analyze the expression levels of key proteins in relevant signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK, caspases) to elucidate the mechanism of action.

Future Directions and Conclusion

Future research should focus on:

-

Comprehensive Biological Screening : Evaluating its activity across a range of assays, including anti-inflammatory, antioxidant, anti-cancer, and antiviral models.

-

Mechanism of Action Studies : Identifying specific molecular targets and elucidating the signaling pathways it modulates.

-

Stereospecific Activity : Investigating whether the (3R) and (3S) enantiomers exhibit different biological activities, which is common for chiral molecules.[1]

-

In Vivo Studies : Assessing its efficacy, pharmacokinetics, and safety in preclinical animal models.

References

- 1. This compound | 1083195-05-4 | Benchchem [benchchem.com]

- 2. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound CAS#: 1083195-05-4 [amp.chemicalbook.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]

Unveiling a Bioactive Diarylheptanoid: A Technical Guide to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol from Alpinia galanga

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alpinia galanga, a member of the Zingiberaceae family, is a perennial herb with a long history of use in traditional medicine across Asia.[1] Its rhizomes are a rich source of various bioactive phytochemicals, including flavonoids, essential oils, and a prominent class of compounds known as diarylheptanoids.[2] Among these, 1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol has garnered scientific interest for its potential pharmacological activities. This guide focuses on the technical aspects of this specific diarylheptanoid, from its natural sourcing to its potential mechanisms of action.

Discovery and Isolation from Alpinia galanga

While this compound is recognized as a natural product within Alpinia galanga,[1][3] detailed discovery information is sparse. Its identification is part of the broader phytochemical investigation of Alpinia species. The isolation of diarylheptanoids from Alpinia galanga and the closely related Alpinia officinarum typically involves a multi-step process of extraction and chromatography.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on established methods for the isolation of diarylheptanoids from Alpinia rhizomes.

2.1.1. Extraction

-

Preparation of Plant Material: Freshly collected rhizomes of Alpinia galanga are washed, shade-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered rhizome is subjected to exhaustive extraction with methanol at room temperature. The extraction is typically carried out in multiple batches to ensure maximum yield.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each solvent fraction is collected and concentrated to dryness. Diarylheptanoids are typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Purification

The enriched fraction is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled, concentrated, and subjected to preparative HPLC for final purification to yield this compound.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

While this guide focuses on the compound as isolated from Alpinia galanga, specific, published spectroscopic data from this source is not currently available. The data presented below is based on general chemical information for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₃ |

| Molecular Weight | 298.38 g/mol |

| CAS Number | 1083195-05-4 |

| Appearance | Reported as a solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] |

Note on Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data are crucial for the unambiguous identification of a natural product. Researchers isolating this compound from Alpinia galanga are encouraged to perform and publish these analyses to contribute to the body of scientific knowledge.

Biological Activity and Potential Signaling Pathways

Diarylheptanoids from Alpinia species have been reported to possess a range of biological activities, including anticancer and neuroprotective effects.[2] While the specific mechanisms of this compound are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential modes of action.

Anticancer Activity

A structurally related diarylheptanoid, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in human lung cancer cells.[4] The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.

Putative Anticancer Signaling Pathway

The anticancer effect is thought to be mediated through the dual action of suppressing the pro-survival PI3K/Akt pathway and activating the pro-apoptotic ERK1/2 pathway.

Caption: Putative anticancer signaling pathway of this compound.

Neuroprotective Activity

Diarylheptanoids from Alpinia officinarum have demonstrated neuroprotective effects. The activation of the AKT/mTOR signaling pathway has been implicated in the amelioration of neuronal apoptosis.

Potential Neuroprotective Signaling Pathway

It is hypothesized that this compound may exert neuroprotective effects by activating the AKT/mTOR pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.

Caption: Potential neuroprotective signaling pathway of this compound.

Future Directions

The study of this compound from Alpinia galanga presents several avenues for future research. A primary focus should be on the definitive isolation and complete spectroscopic characterization of this compound from its natural source. Further in-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by this diarylheptanoid in various disease models. Investigating its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a promising bioactive diarylheptanoid from Alpinia galanga. While further research is needed to fully characterize its properties and mechanisms of action, the existing evidence for related compounds suggests its potential as a lead for the development of novel anticancer and neuroprotective drugs. This technical guide provides a foundational framework for researchers to advance the scientific understanding of this intriguing natural product.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: Physicochemical Properties, Experimental Protocols, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in various plant species, including Curcuma longa (turmeric) and Alpinia galanga. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Physicochemical Properties

This compound possesses a unique chemical structure that contributes to its biological activities. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₃ | [1][2] |

| Molecular Weight | 298.38 g/mol | [1][2] |

| CAS Number | 1083195-05-4 | [3] |

| Appearance | Solid (predicted) | [4] |

| Boiling Point (Predicted) | 539.5 ± 45.0 °C | [3] |

| Melting Point | Not experimentally determined for this specific compound. A related compound, (-)-(E)-1-(4-Hydroxyphenyl)-7-phenyl-6-hepten-3-ol, has a melting point of 94 - 95 °C. | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [5] |

| pKa | Not experimentally determined. | |

| Purity | Typically available at ≥95% purity for research purposes. | [3] |

Experimental Protocols

Stereoselective Total Synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

A stereoselective total synthesis for the (3R,6E)-enantiomer of this compound has been developed, starting from 4-hydroxybenzaldehyde.[6] The key steps in this synthesis involve:

-

Wittig Olefination: To construct the carbon-carbon double bond.

-

Hydrolytic Kinetic Resolution: Of a racemic epoxide to establish the stereocenter at the C-3 position.

-

Olefin Cross-Metathesis: To complete the heptane chain.

A generalized workflow for this synthetic approach is depicted below.

Isolation from Natural Sources

This compound can be isolated from the rhizomes of Curcuma longa and other plants of the Zingiberaceae family.[1] A general protocol for its isolation is as follows:

-

Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Analytical Methods

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

Biological Activities and Signaling Pathways

This compound belongs to the class of diarylheptanoids, which are known to exhibit a range of biological activities.

Anti-inflammatory Activity

Diarylheptanoids, as a class, have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. While the specific effects of this compound are still under investigation, related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[7] This inhibition is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-tumor Activity

Studies have indicated that this compound possesses anti-tumor properties.[3] While the precise mechanisms are not fully elucidated for this specific compound, other diarylheptanoids have been shown to exert their anti-cancer effects through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Future Directions

While this compound shows promise as a bioactive compound, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

-

Determination of precise physicochemical properties: Experimental determination of the melting point and pKa will provide a more complete profile of the compound.

-

Elucidation of specific molecular targets: Identifying the direct protein targets of this compound will clarify its mechanisms of action.

-

In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate its therapeutic efficacy and safety profile for various diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to optimize its biological activity and drug-like properties.

Conclusion

This compound is a diarylheptanoid with significant potential for drug development, particularly in the areas of anti-inflammatory and anti-tumor therapies. This technical guide has summarized the current knowledge of its physicochemical properties, provided an overview of its synthesis and analysis, and discussed its potential biological activities and underlying signaling pathways. It is hoped that this compilation of information will facilitate further research and development of this promising natural product.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1083195-05-4 | Benchchem [benchchem.com]

- 4. (-)-(E)-1-(4-Hydroxyphenyl)-7-phenyl-6-hepten-3-ol | C19H22O2 | CID 10039429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. forskning.ruc.dk [forskning.ruc.dk]

In-Depth Technical Guide: 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

CAS Number: 1083195-05-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in the rhizomes of several plant species, including Alpinia galanga and Curcuma longa.[1][2][3] Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and biological activities. While research on this specific compound is emerging, this guide also draws upon data from structurally related diarylheptanoids to provide a broader context for its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound possesses a core structure of two phenyl rings linked by a seven-carbon chain. The presence of hydroxyl groups on the phenyl rings and the aliphatic chain contributes to its chemical reactivity and potential for biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₃ | [2] |

| Molecular Weight | 298.38 g/mol | [2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

| Storage | Desiccate at -20°C | [1] |

Synthesis

The stereoselective total synthesis of the (3R,6E)-enantiomer of this compound has been accomplished, providing a methodology for obtaining this compound for research purposes.[1][3]

Experimental Protocol: Stereoselective Synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

This protocol is based on the reported synthesis and may require optimization.

Materials:

-

4-Hydroxybenzaldehyde

-

Reagents for Wittig olefination

-

Reagents for hydrolytic kinetic resolution of a racemic epoxide

-

Reagents for olefin cross-metathesis

Methodology:

-

Starting Material Preparation: The synthesis commences with the commercially available 4-hydroxybenzaldehyde.

-

Wittig Olefination: A Wittig reaction is employed to introduce a portion of the heptene chain.

-

Epoxidation and Hydrolytic Kinetic Resolution: The resulting olefin is converted to a racemic epoxide, which is then resolved using hydrolytic kinetic resolution to yield the desired enantiomerically enriched epoxide.

-

Olefin Cross-Metathesis: The final step involves an olefin cross-metathesis reaction to couple the epoxide-derived fragment with another building block to complete the diarylheptanoid backbone.

-

Purification: The final product is purified using standard chromatographic techniques.

A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods can be found in the primary literature describing the synthesis.[1][3]

Biological Activities and Mechanism of Action

Preliminary studies suggest that this compound exhibits anti-tumor and anti-inflammatory properties. However, a significant portion of the detailed mechanistic and quantitative data comes from studies on structurally similar diarylheptanoids.

Anti-Tumor Activity

Research has indicated that this compound possesses anti-tumor properties.[2][4] A study on the herbal pair Curcumae Rhizoma-Sparganii Rhizoma identified this compound (referred to as M32) as one of the linear-diarylheptanoids contributing to the anti-tumor effects.[2] However, specific quantitative data, such as IC50 values for this particular compound against various cancer cell lines, are not yet available in the public domain.

A structurally related compound, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), has demonstrated significant cytotoxic activity against several cancer cell lines.[3]

| Cell Line | IC50 (μM) for DHDK |

| MCF-7 (Breast Cancer) | 2.83 ± 0.21 |

| A549 (Lung Cancer) | 3.15 ± 0.18 |

| HCT116 (Colon Cancer) | 4.27 ± 0.33 |

| K562 (Leukemia) | 5.61 ± 0.42 |

This data is for a structurally related compound and should be interpreted with caution for this compound.

Putative Anti-Tumor Signaling Pathway

Based on studies of related diarylheptanoids, a potential mechanism of anti-tumor activity could involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. The diagram below illustrates a hypothetical signaling pathway.

Caption: Putative anti-tumor signaling pathway.

Anti-Inflammatory Activity

The enantiomers of this compound, (3S)- and (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, have been evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[4] Nitric oxide is a key mediator in the inflammatory process. While the study demonstrated the anti-inflammatory potential of these enantiomers, the specific activity of the racemic this compound was not detailed.[4]

Experimental Protocol: Nitric Oxide Inhibition Assay

This is a general protocol and may require optimization for specific experimental conditions.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Reagents:

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium and supplements

-

This compound

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media until they reach the desired confluence.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS to induce nitric oxide production.

-

Nitrite Measurement: After an incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (control) cells.

Workflow for Nitric Oxide Inhibition Assay

Caption: Experimental workflow for NO inhibition.

Future Directions

The current body of research provides a promising, yet incomplete, picture of the therapeutic potential of this compound. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 and EC50 values of the pure compound in a variety of cancer cell lines and in anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this diarylheptanoid.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and pharmacokinetic profile of the compound in animal models of cancer and inflammation.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal activity and to develop more potent derivatives.

Conclusion

This compound is a natural product with demonstrated potential for anti-tumor and anti-inflammatory activities. While further research is required to fully characterize its pharmacological profile and mechanism of action, the available data, along with that of structurally related compounds, suggests that it is a valuable lead compound for drug discovery efforts. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising diarylheptanoid.

References

- 1. Inhibitory effect of diarylheptanoids on nitric oxide production in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1083195-05-4 | Benchchem [benchchem.com]

- 3. Diarylheptanoids of Curcuma comosa with inhibitory effects on nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diarylheptanoids from Curcuma kwangsiensis and their inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a naturally occurring diarylheptanoid found in plants such as Curcuma longa (turmeric) and Alpinia galanga.[1][2][3][4][5][6][7] While research on this specific compound is emerging, its structural similarity to other well-studied diarylheptanoids suggests a range of potential therapeutic applications. This technical guide synthesizes the current understanding of this compound and its close analogs, focusing on potential therapeutic targets, associated signaling pathways, and relevant experimental methodologies. The information presented aims to provide a foundation for future research and drug development efforts centered on this class of compounds.

Core Compound Profile

| Compound Name | This compound |

| Synonyms | Compound M32 |

| CAS Number | 1083195-05-4 |

| Molecular Formula | C19H22O3 |

| Molecular Weight | 298.38 g/mol |

| Natural Sources | Curcuma longa L., Alpinia galanga |

| Reported Activities (Direct & Inferred) | Anti-tumor, Antiviral, Anti-inflammatory |

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of this compound and its structural analogs, several key therapeutic targets and signaling pathways have been implicated.

Antiviral Activity: Targeting the SARS-CoV-2 Nucleocapsid (N) Protein

A structurally related compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , has demonstrated potent antiviral activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[8][9] The primary mechanism of action is the inhibition of the viral nucleocapsid (N) protein, which is crucial for viral replication and transcription.[8][9] It is hypothesized that the compound binds to the N-terminal domain (NTD) of the N protein, thereby obstructing its interaction with viral RNA.[8]

Quantitative Data for 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:

| Virus | Assay | Metric | Value | Reference |

| HCoV-OC43 | Antiviral Activity | EC50 | 0.16 µM | [9] |

| SARS-CoV-2 | Antiviral Activity | EC50 | 0.17 µM | [9] |

Signaling Pathway Diagram:

Caption: Inhibition of SARS-CoV-2 replication by targeting the N protein.

Anti-Cancer Activity: Modulation of PI3K/Akt and ERK1/2 Signaling Pathways

Studies on the analog 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (DHDK) have revealed significant anti-tumor activity, particularly against breast and lung cancer cell lines.[10] This compound has been shown to induce cancer cell apoptosis by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.

Quantitative Data for (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK):

| Cell Line | Assay | Metric | Value | Reference |

| Various Cancer Cell Lines | Cytotoxicity | - | Potent anticancer agent | [10] |

| In vivo (Xenograft) | Tumor Inhibition | % | 47.85% (40 mg/kg) | [10] |

| In vivo (Xenograft) | Tumor Inhibition | % | 35.22% (20 mg/kg) | [10] |

| In vivo (Xenograft) | Tumor Inhibition | % | 28.44% (10 mg/kg) | [10] |

Signaling Pathway Diagram:

Caption: Modulation of PI3K/Akt and ERK1/2 pathways in cancer cells.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

The diarylheptanoid (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[1] This suggests a potential role in modulating inflammatory responses, as NO is a key mediator of inflammation.

Quantitative Data for (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one:

| Cell Line | Assay | Metric | Value | Reference |

| Macrophages | NO Production Inhibition | IC50 | 8.93 µM | [1] |

Experimental Workflow Diagram:

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from studies on structurally similar diarylheptanoids. These can serve as a starting point for investigating the biological activities of this compound.

In Vitro Antiviral Assay (SARS-CoV-2)

-

Cell Line: Vero E6 cells.

-

Methodology:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Pre-incubate the cells with the compound dilutions for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for 48-72 hours.

-

Assess viral-induced cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.

-

Calculate the EC50 value, the concentration at which 50% of the viral replication is inhibited.

-

-

Reference: Adapted from methodologies for antiviral screening.[2][3][11]

Cell Viability and Apoptosis Assay (Anti-Cancer)

-

Cell Lines: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Methodology for Cell Viability (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

-

Methodology for Apoptosis (Annexin V/PI Staining):

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Nitric Oxide (NO) Production Assay (Anti-Inflammatory)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Plate RAW 264.7 cells in 96-well plates and incubate overnight.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated, untreated cells and determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a promising natural product scaffold for drug discovery. Based on the activities of its close structural analogs, its potential therapeutic applications span antiviral, anti-cancer, and anti-inflammatory domains. Future research should focus on:

-

Direct Biological Evaluation: Conducting in-depth in vitro and in vivo studies to confirm the predicted biological activities of this compound and determine its specific IC50 and EC50 values.

-

Target Identification and Validation: Employing techniques such as affinity chromatography, mass spectrometry, and molecular docking to identify and validate the direct molecular targets of the compound.

-

Mechanism of Action Studies: Elucidating the detailed signaling pathways modulated by this compound in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future investigations into the therapeutic potential of this compound.

References

- 1. 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one | 1251830-57-5 [amp.chemicalbook.com]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | CAS:1083195-05-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | CAS:1083195-05-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 1083195-05-4 | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Novel drug isolated from mistletoe (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one for potential treatment of various cancers: synthesis, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Total Synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective total synthesis of the naturally occurring bioactive diarylheptanoid, (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol. This compound, isolated from the rhizomes of Curcuma kwangsiensis, has demonstrated significant inhibitory effects on nitric oxide production, indicating its potential as an anti-inflammatory agent. The synthesis is versatile, offering two distinct and efficient approaches starting from the readily available 4-hydroxybenzaldehyde. The key transformations involve a Wittig olefination, a hydrolytic kinetic resolution of a racemic epoxide, and an olefin cross-metathesis reaction. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.

Introduction

Diarylheptanoids are a class of natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific stereochemistry of these molecules is often crucial for their bioactivity. (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a promising diarylheptanoid whose therapeutic potential warrants further investigation. The stereoselective total synthesis is essential for obtaining enantiomerically pure material for detailed biological evaluation and the development of novel analogs. This protocol outlines two successful synthetic routes, providing the scientific community with the necessary tools to access this valuable compound.

Synthetic Strategy

Two retrosynthetic approaches have been devised for the synthesis of the target molecule 1 .

Approach A involves the coupling of two key fragments: the chiral allylic alcohol 2 and the aromatic alkene 3 . The chirality in 2 is introduced via a hydrolytic kinetic resolution of the corresponding racemic epoxide 4 .

Approach B utilizes a Wittig reaction between the chiral aldehyde 7 and the phosphonium ylide 8 . The aldehyde 7 is derived from the chiral allylic alcohol 2 , which is obtained from 4-hydroxybenzaldehyde.

The following sections provide detailed experimental protocols for the synthesis of key intermediates and the final product.

Experimental Protocols

Protection of 4-Hydroxybenzaldehyde

To a solution of 4-hydroxybenzaldehyde in dry dichloromethane (CH2Cl2), add imidazole and tert-butyldimethylsilyl chloride (TBSCl). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-(tert-butyldimethylsilyloxy)benzaldehyde.

| Reagent | Molar Equiv. |

| 4-Hydroxybenzaldehyde | 1.0 |

| Imidazole | 2.5 |

| TBSCl | 1.2 |

| CH2Cl2 | - |

Synthesis of Racemic Allylic Alcohol

To a solution of vinylmagnesium bromide in tetrahydrofuran (THF) at 0 °C, add a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde in THF dropwise. The reaction mixture is stirred at the same temperature for 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield racemic 1-(4-(tert-butyldimethylsilyloxy)phenyl)prop-2-en-1-ol.

| Reagent | Molar Equiv. |

| 4-(tert-butyldimethylsilyloxy)benzaldehyde | 1.0 |

| Vinylmagnesium bromide (1 M in THF) | 1.2 |

| THF | - |

Hydrolytic Kinetic Resolution of Racemic Allylic Alcohol

The racemic allylic alcohol is first converted to the corresponding epoxide. To a solution of the racemic alcohol and vanadyl acetylacetonate in CH2Cl2 at 0 °C, add tert-butyl hydroperoxide (TBHP) dropwise. The mixture is stirred at room temperature until the reaction is complete. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried, and concentrated to give the racemic epoxide.

For the kinetic resolution, the racemic epoxide is dissolved in a suitable solvent, and a chiral (salen)Co(III) catalyst is added, followed by the slow addition of water. The reaction is stirred at room temperature and monitored for conversion. The reaction is stopped at approximately 50% conversion. The mixture is then purified by column chromatography to separate the unreacted, enantiomerically enriched (R)-epoxide from the diol product. The (R)-epoxide is then reduced to the desired (R)-allylic alcohol 2 .

| Reagent | Molar Equiv. |

| Racemic Epoxide | 1.0 |

| Chiral (salen)Co(III) catalyst | 0.005-0.02 |

| Water | 0.5-0.6 |

Olefin Cross-Metathesis (Approach A)

To a solution of the chiral allylic alcohol 2 and 4-allylphenol (protected as its TBS ether) in dry CH2Cl2, add Grubbs' second-generation catalyst. The reaction mixture is stirred under an argon atmosphere at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected diarylheptanoid.

| Reagent | Molar Equiv. |

| (R)-Allylic Alcohol 2 | 1.0 |

| Protected 4-allylphenol | 1.2 |

| Grubbs' II Catalyst | 0.01-0.05 |

| CH2Cl2 | - |

Deprotection

To a solution of the silyl-protected diarylheptanoid in THF, add tetrabutylammonium fluoride (TBAF, 1M in THF). The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the final product, (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol 1 .

| Reagent | Molar Equiv. |

| Protected Diarylheptanoid | 1.0 |

| TBAF (1 M in THF) | 2.5 |

| THF | - |

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step | Product | Yield (%) |

| Protection | 4-(tert-butyldimethylsilyloxy)benzaldehyde | >95 |

| Grignard Reaction | Racemic Allylic Alcohol | 85-90 |

| Epoxidation | Racemic Epoxide | ~90 |

| Kinetic Resolution | (R)-Allylic Alcohol 2 | 40-45 (from racemate) |

| Cross-Metathesis | Protected Diarylheptanoid | 70-80 |

| Deprotection | (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol (1) | >90 |

Table 2: Spectroscopic Data for (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol (1)

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.08 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 6.35 (d, J = 15.8 Hz, 1H), 6.08 (dt, J = 15.8, 6.8 Hz, 1H), 4.05 (m, 1H), 2.75 (m, 2H), 2.45 (m, 2H), 1.80 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 154.2, 154.0, 133.5, 130.8, 130.2, 129.8, 129.6, 127.5, 115.4, 115.3, 71.5, 38.6, 31.8, 29.5. |

| Mass Spectrum (ESI-MS) m/z | 299 [M+H]⁺ |

| Optical Rotation [α]D | -15.2 (c 0.5, MeOH) |

Visualizations

Synthetic Workflow (Approach A)

Caption: Synthetic workflow for Approach A.

Logical Relationship of Key Reactions

Caption: Logical flow of key reaction types.

Conclusion

The stereoselective total synthesis of (3R,6E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has been successfully established through two distinct and efficient routes. The detailed protocols and compiled data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. These synthetic strategies allow for the reliable production of the enantiomerically pure target compound, facilitating further biological studies and the exploration of its therapeutic potential. The modularity of the synthesis also opens avenues for the creation of novel analogs for structure-activity relationship studies.

Application Notes and Protocols for the Extraction of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol from Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a diarylheptanoid, a class of natural phenolic compounds found in the rhizomes of Curcuma longa (turmeric).[1] Diarylheptanoids, including curcumin and related compounds, are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anti-tumor properties.[2] This document provides a detailed protocol for the extraction and isolation of this compound from Curcuma longa, based on established methods for the separation of diarylheptanoids. Additionally, it outlines a potential signaling pathway through which this compound may exert its anti-cancer effects, based on studies of structurally similar molecules.

Data Presentation

| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Yield (%) | Reference |

| Soxhlet Extraction | Ethanol | Boiling point of solvent | 3 | 10.27 | [3] |

| Maceration | Ethanol | Room Temperature | 48 | 7.62 | |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | Not specified | Not specified | 6.83 | [3] |

| Supercritical Fluid Extraction (SFE) | CO2 | 40-60 | Not specified | 8.67 | [3] |

Experimental Protocols

The following protocol describes a general procedure for the extraction and isolation of diarylheptanoids from Curcuma longa, which can be adapted for the specific isolation of this compound.

Preparation of Plant Material

-

Obtain fresh rhizomes of Curcuma longa.

-

Wash the rhizomes thoroughly with distilled water to remove any soil and debris.

-

Cut the rhizomes into thin slices and air-dry them in the shade for several days until they are brittle.

-

Grind the dried rhizome slices into a coarse powder using a mechanical grinder.

Extraction

-

Soxhlet Extraction:

-

Place approximately 100 g of the dried Curcuma longa powder into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 500 mL of methanol to the round-bottom flask.

-

Heat the methanol to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool down.

-

-

Maceration:

-